2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16FNO2 and its molecular weight is 285.318. The purity is usually 95%.
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Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
2-Fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide and its derivatives have applications in amyloid imaging for Alzheimer's disease. PET amyloid imaging, using radioligands developed from such compounds, has shown significant promise in understanding the pathophysiological mechanisms of amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and is crucial in evaluating new antiamyloid therapies. Studies have observed a robust difference in PIB retention between mild Alzheimer's patients and controls, suggesting the potential of these compounds in diagnostics and monitoring of disease progression (Nordberg, 2007).
Practical Synthesis for Pharmaceutical Applications
The compound 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of fluoro-containing compounds in pharmaceutical synthesis. The development of a practical pilot-scale method for its preparation highlights the significant role of fluoro-containing intermediates in the synthesis of complex pharmaceuticals. This approach underlines the broader implications of fluoro-containing compounds like this compound in drug development and manufacturing (Qiu et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDANIISDUFJJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.